Cas no 209917-92-0 (2'-trifluoromethyl-biphenyl-4-ylamine)

2'-Trifluoromethyl-biphenyl-4-ylamine is a biphenyl derivative featuring a trifluoromethyl group at the 2' position and an amine functional group at the 4 position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility and the electron-withdrawing properties of the trifluoromethyl group, which can enhance metabolic stability and binding affinity. The amine moiety provides a reactive site for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. Its well-defined aromatic framework and substituent effects contribute to its utility in drug discovery and material science applications.
2'-trifluoromethyl-biphenyl-4-ylamine structure
209917-92-0 structure
Product Name:2'-trifluoromethyl-biphenyl-4-ylamine
CAS No:209917-92-0
MF:C13H10F3N
MW:237.220413684845
MDL:MFCD03424685
CID:910892
PubChem ID:2760743
Update Time:2025-06-15

2'-trifluoromethyl-biphenyl-4-ylamine Chemical and Physical Properties

Names and Identifiers

    • 2'-trifluoromethyl-biphenyl-4-ylamine
    • 4-[2-(trifluoromethyl)phenyl]aniline
    • 2'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
    • 2-trifluoromethyl-1-biphenyl aniline
    • 4-(2-trifluoromethylphenyl)aniline
    • 4-amino-2'-trifluoromethyl-[1,1']biphenyl
    • 4-amino-2'-trifluoromethylbiphenyl
    • 209917-92-0
    • AKOS004123281
    • DTXSID50375331
    • SCHEMBL2787163
    • DB-066395
    • 2'-(Trifluoromethyl)biphenyl-4-amine
    • SB80649
    • CS-0358905
    • 2'-(TRIFLUOROMETHYL)-BIPHENYL-4-AMINE
    • F79183
    • 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-amine
    • MDL: MFCD03424685
    • Inchi: 1S/C13H10F3N/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9/h1-8H,17H2
    • InChI Key: FEGMGXJJEHFDQO-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C1C=CC(=CC=1)N)(F)F

Computed Properties

  • Exact Mass: 237.07700
  • Monoisotopic Mass: 237.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 4.53580

2'-trifluoromethyl-biphenyl-4-ylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on 2'-trifluoromethyl-biphenyl-4-ylamine

2'-Trifluoromethyl-biphenyl-4-ylamine (CAS No. 209917-92-0): An Overview of Its Synthesis, Properties, and Applications in Pharmaceutical Research

2'-Trifluoromethyl-biphenyl-4-ylamine (CAS No. 209917-92-0) is a versatile compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and an amine functional group, exhibits a range of properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The synthesis of 2'-trifluoromethyl-biphenyl-4-ylamine typically involves several steps, starting with the formation of the biphenyl scaffold. One common approach is to use a Suzuki coupling reaction between 4-bromoaniline and 2-trifluoromethylphenylboronic acid. This reaction is catalyzed by palladium-based catalysts and proceeds under mild conditions, yielding the desired product with high purity and yield. Recent advancements in catalytic systems have further optimized this process, reducing reaction times and improving overall efficiency.

The physical and chemical properties of 2'-trifluoromethyl-biphenyl-4-ylamine are crucial for its applications in pharmaceutical research. The compound is a white crystalline solid with a melting point of approximately 150°C. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF). The presence of the trifluoromethyl group imparts enhanced lipophilicity to the molecule, which can be advantageous for improving the bioavailability and cellular uptake of drug candidates derived from this compound.

In terms of biological activity, 2'-trifluoromethyl-biphenyl-4-ylamine has shown promising results in various assays. Studies have demonstrated its potential as a scaffold for the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and anxiety disorders. The trifluoromethyl group has been shown to enhance the binding affinity of these compounds to serotonin transporters, leading to improved therapeutic efficacy.

Additionally, 2'-trifluoromethyl-biphenyl-4-ylamine has been explored as a lead compound in the development of anticancer agents. Research has indicated that derivatives of this compound can exhibit selective cytotoxicity against various cancer cell lines, particularly those overexpressing specific receptors or enzymes. The ability to fine-tune the chemical structure through functionalization at different positions on the biphenyl scaffold allows for the optimization of pharmacological properties such as potency, selectivity, and metabolic stability.

The safety profile of 2'-trifluoromethyl-biphenyl-4-ylamine is another important consideration in its use as a pharmaceutical intermediate. Preclinical studies have shown that it exhibits low toxicity and good tolerability when administered at therapeutic doses. However, as with any new chemical entity, comprehensive toxicological evaluations are necessary to ensure its safety for human use.

In conclusion, 2'-trifluoromethyl-biphenyl-4-ylamine (CAS No. 209917-92-0) represents a valuable building block in the field of pharmaceutical research. Its unique chemical structure and favorable properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in drug discovery pipelines, highlighting its potential to contribute significantly to advancements in healthcare.

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